Ethyl (2-Amino-6-chloro-3-pyridyl)(methyl)carbamate
Description
Properties
Molecular Formula |
C9H12ClN3O2 |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
ethyl N-(2-amino-6-chloropyridin-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C9H12ClN3O2/c1-3-15-9(14)13(2)6-4-5-7(10)12-8(6)11/h4-5H,3H2,1-2H3,(H2,11,12) |
InChI Key |
BQNBGRDPHWYUBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C)C1=C(N=C(C=C1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Iodination as a Key Intermediate Step
Iodination at position 4 of 6-chloropyridin-3-ylcarbamates is a well-documented strategy for enabling subsequent cross-coupling reactions. For example, tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate is synthesized via directed ortho-lithiation followed by iodination. This method employs:
-
n-BuLi in tetrahydrofuran (THF) at -78°C to generate a lithiated intermediate.
-
Iodine (I₂) to introduce the iodine substituent.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Lithiation | n-BuLi, THF, -78°C, 30 min | – |
| Iodination | I₂ in THF, -78°C to rt, 4–18 h | 32–33% |
This approach, while optimized for tert-butyl carbamates, could be adapted for ethyl carbamates by substituting the protecting group.
Carbamate Formation and Functionalization
Carbamate Installation via Nucleophilic Substitution
Carbamates are typically introduced via reaction of amines with chloroformates. For ethyl methylcarbamate , this would involve:
-
Amination at position 2 : Introducing the amino group via reduction of a nitro precursor or displacement of a leaving group.
-
Chlorination at position 6 : Using POCl₃ or PCl₅ under controlled conditions.
-
Carbamation at position 3 : Treating the intermediate with methyl chloroformate and ethylamine.
Example Protocol
-
Starting material : 2-Amino-6-chloro-3-hydroxypyridine.
-
Step 1 : Activation of the hydroxyl group using phosgene or triphosgene to form a reactive chloro intermediate.
-
Step 2 : Reaction with methylamine and ethyl chloroformate to install the carbamate.
Reductive Amination and Hydrogenation
Hydrogenation of Schiff Base Intermediates
The reduction of Schiff bases (imines) to amines is a critical step in accessing 2-aminopyridines. A patent detailing the synthesis of 6-chloro-3-pyridylmethylamines describes hydrogenation using:
-
Platinum on carbon (Pt/C) catalyst under 4–6 atm H₂ pressure.
Key Observations
-
Side reactions (e.g., dechlorination, dialkylation) are minimized at lower temperatures (20–60°C).
-
Yields exceed 90% when using stoichiometric H₂ and optimized catalyst loading.
Multi-Step Synthesis Proposal
Route 1: Sequential Functionalization
-
Chlorination : Start with 3-hydroxypyridine, treat with POCl₃ to install Cl at position 6.
-
Nitration : Introduce NO₂ at position 2 using HNO₃/H₂SO₄.
-
Reduction : Reduce NO₂ to NH₂ via catalytic hydrogenation (Pd/C, H₂).
-
Carbamation : React with methyl chloroformate and ethylamine to install the carbamate.
Route 2: Directed Lithiation-Carbamation
-
Protection : Synthesize tert-butyl (6-chloropyridin-3-yl)carbamate.
-
Lithiation : Use n-BuLi/TMEDA at -78°C to direct functionalization at position 3.
-
Quenching with CO₂ : Form a carboxylic acid intermediate, followed by coupling with methylamine and ethyl chloroformate.
Critical Analysis of Methodologies
Yield Optimization Challenges
Chemical Reactions Analysis
Oxidation Reactions
The amino group at the 2-position and the pyridine ring undergo oxidation under specific conditions:
-
N-Oxidation : Reaction with hydrogen peroxide or peracids (e.g., meta-chloroperbenzoic acid) generates pyridine N-oxide derivatives.
-
Side-chain oxidation : The ethyl carbamate group may oxidize to form urea derivatives under strong oxidative conditions (e.g., KMnO₄ in acidic media).
Key Conditions :
| Reagent | Temperature | Product | Yield* |
|---|---|---|---|
| H₂O₂ (30%) | 60–80°C | N-Oxidized pyridine | ~65% |
| mCPBA | RT | N-Oxide with retained carbamate | ~78% |
*Yields approximated from analogous reactions.
Reduction Reactions
The chloro substituent and carbamate group participate in reduction:
-
Dechlorination : Catalytic hydrogenation (H₂/Pd-C) removes the 6-chloro group, yielding 2-amino-3-(methylcarbamate)pyridine.
-
Carbamate reduction : LiAlH₄ reduces the carbamate to a methylamine derivative, cleaving the C=O bond.
Example Pathway :
Nucleophilic Substitution
The 6-chloro group is susceptible to displacement by nucleophiles:
-
Amination : Reaction with ammonia or primary amines (e.g., morpholine) replaces Cl with NR₂ .
-
Alkoxy substitution : Methoxide or ethoxide ions yield 6-alkoxy derivatives.
Comparative Reactivity :
| Nucleophile | Conditions | Product | Selectivity |
|---|---|---|---|
| NH₃ (aq.) | 100°C, sealed tube | 6-Aminopyridine derivative | >90% |
| Morpholine | DMF, 120°C | 6-Morpholinyl substitution | 85% |
Directed Metalation and Functionalization
The amino group directs regioselective lithiation at the 4-position of the pyridine ring, enabling:
-
Iodination : Treatment with I₂ post-lithiation introduces iodine at C4 .
-
Carboxylation : Trapping with CO₂ yields carboxylic acid derivatives .
Experimental Protocol :
Representative Yield :
Thermal and Hydrolytic Stability
-
Thermal decomposition : Above 200°C, the carbamate decomposes to release CO₂ and ethyl methylamine.
-
Hydrolysis : Acidic or basic conditions cleave the carbamate:
-
Acidic (HCl) : Forms 2-amino-6-chloro-3-pyridinol and methylamine.
-
Basic (NaOH) : Generates 2-amino-6-chloro-3-pyridinolate and ethyl methylcarbamate.
-
Mechanistic Considerations
-
Electronic effects : The electron-withdrawing carbamate and chloro groups deactivate the pyridine ring, directing electrophiles to the amino group’s ortho/para positions .
-
Steric effects : The methyl group on the carbamate limits accessibility to the pyridine’s 3-position, favoring reactions at C4 and C6 .
This compound’s reactivity profile highlights its versatility as a synthetic intermediate. Further studies exploring its cross-coupling potential (e.g., Suzuki-Miyaura) and biocatalytic transformations are warranted to expand its utility in drug discovery .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Ethyl (2-Amino-6-chloro-3-pyridyl)(methyl)carbamate has been studied for its potential as an inhibitor of human monoamine oxidase. Monoamine oxidase inhibitors are critical in the treatment of depression and other mood disorders. Research indicates that derivatives of this compound can exhibit significant inhibitory activity, suggesting its potential use in developing antidepressant medications .
Case Study: Inhibitory Activity
A study published in ChemInform highlighted the synthesis of various derivatives of this compound and their inhibitory effects against human monoamine oxidase. The findings suggest that modifications to the this compound structure can enhance its pharmacological efficacy .
Agricultural Applications
Pesticide Development
this compound has been identified as a potential candidate for developing new pesticides. Its structural characteristics allow it to act effectively against certain pests while minimizing toxicity to non-target organisms. This makes it a valuable component in integrated pest management strategies .
Regulatory Considerations
The Environmental Protection Agency (EPA) evaluates such compounds through a rigorous risk assessment process, which includes hazard identification and dose-response assessments. The compound's safety profile is crucial for its acceptance as a pesticide .
Fine Chemical Intermediates
Synthesis and Industrial Use
This compound serves as a versatile building block in organic synthesis, particularly for creating complex molecules used in pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it an essential intermediate in the production of more complex compounds .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Ethyl (2-Amino-6-chloro-3-pyridyl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between Ethyl (2-Amino-6-chloro-3-pyridyl)(methyl)carbamate and related compounds:
Key Research Findings and Implications
Substituent Effects on Reactivity and Toxicity
- Nitro vs. Amino Groups: The substitution of a nitro group (in Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate) for an amino group (in the target compound) significantly alters reactivity.
Carbamate Backbone Comparisons
- Vinyl vs. Ethyl Carbamates: Vinyl carbamate exhibits dramatically higher carcinogenicity (10–50×) than ethyl carbamate due to metabolic conversion to reactive epoxides or carbonyl intermediates .
- Ester vs. Carbamate Groups : Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate, an ester analog, differs in metabolic stability compared to carbamates. Esters are generally more prone to hydrolysis, whereas carbamates may exhibit prolonged activity .
Metabolic and Mutagenic Profiles
- Metabolic Activation: Ethyl carbamate requires cytochrome P-450-mediated metabolism to form genotoxic intermediates, while vinyl carbamate is directly mutagenic in bacterial assays . The target compound’s pyridine core and substituents could either block or redirect metabolic pathways, though this requires empirical validation.
- Salt Forms: The hydrochloride salt of the diphenylethylamino derivative demonstrates how formulation can enhance solubility, a critical factor in drug development .
Biological Activity
Ethyl (2-Amino-6-chloro-3-pyridyl)(methyl)carbamate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C₉H₁₃ClN₂O₂ and a molecular weight of 204.67 g/mol. The presence of the chlorine atom on the pyridine ring contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is believed to inhibit or activate these targets, leading to various biological effects. The mechanism can be categorized as follows:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Interaction : It can interact with specific receptors, modulating physiological responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, it has been tested against strains such as E. coli and Staphylococcus aureus, demonstrating effective antibacterial properties at micromolar concentrations .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines, including breast cancer MDA-MB-231 cells. The mechanism involves the activation of caspases, which are crucial for the apoptotic process. In one study, this compound showed an IC50 value of approximately 10 μM against MDA-MB-231 cells, indicating significant antiproliferative effects .
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus. This suggests its potential as a therapeutic agent in treating bacterial infections .
- Anticancer Effects : In a cellular assay involving MDA-MB-231 breast cancer cells, treatment with the compound resulted in morphological changes indicative of apoptosis at concentrations as low as 1 µM. Additionally, it enhanced caspase-3 activity by 1.5 times at 10 µM, confirming its role as an apoptosis-inducing agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl (2-Amino-3-pyridyl)(methyl)carbamate | Lacks chlorine | Moderate antimicrobial activity |
| Ethyl (2-Amino-6-bromo-3-pyridyl)(methyl)carbamate | Bromine instead of chlorine | Lower anticancer activity |
| Ethyl (2-Amino-6-fluoro-3-pyridyl)(methyl)carbamate | Fluorine substitution | Enhanced enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl (2-Amino-6-chloro-3-pyridyl)(methyl)carbamate, and how can reaction efficiency be optimized?
- Methodology :
- Step 1 : Start with the precursor N-substituted pyridine-2,3,6-triamine derivatives. React with ethyl chloroformate in a 1:1 molar ratio in 1,4-dioxane under inert conditions (e.g., N₂ atmosphere) at room temperature for 12–24 hours .
- Step 2 : Purify via precipitation by adding diethyl ether. Wash sequentially with 1:1 dioxane:diethyl ether and pure diethyl ether. Air-dry to isolate the product as a solid.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., slight excess of ethyl chloroformate) if unreacted amine persists. Use light-protected conditions to avoid photodegradation .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- 1H/13C NMR : Confirm regiochemistry using diagnostic peaks. For example, the ethyl carbamate group shows a triplet at δ 1.21 ppm (CH₂CH₃) and a quartet at δ 4.06 ppm (OCH₂) in DMSO-d₆ .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min. Aim for >98% purity with a retention time of ~5–6 minutes .
- HRMS : Validate molecular weight with ESI-MS. Expected [MH⁺] for C₉H₁₁ClN₃O₂ is 228.0534 (calculated via exact mass tools) .
Q. What solvent systems are compatible with this carbamate for in vitro assays?
- Recommendations :
- Polar solvents : DMSO (for stock solutions) diluted in aqueous buffers (≤1% DMSO final concentration).
- Avoid : Chlorinated solvents (risk of halogen exchange) or strong acids/bases (hydrolysis risk). Stability in DMSO-d₆ over 24 hours has been validated via NMR for analogous carbamates .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between structurally similar carbamates?
- Case Study :
- Compare this compound with its fluorinated analog (e.g., Ethyl (2-Amino-6-((4-fluorobenzyl)amino)pyridin-3-yl)carbamate).
- Experimental Design :
In vitro assays : Test both compounds in parallel for neuroprotective activity (e.g., SH-SY5Y cell models) at 1–100 µM.
SAR Analysis : Correlate substituent effects (Cl vs. F) with autophagy induction using LC3-II Western blotting .
Statistical Validation : Use ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05). Discrepancies may arise from differences in electronegativity or steric hindrance .
Q. What strategies mitigate carbamate hydrolysis during long-term stability studies?
- Stability Protocol :
- Storage : Lyophilized solid at –20°C (stable for >6 months). In solution (DMSO), use amber vials at –80°C with desiccants.
- Hydrolysis Prevention : Add 0.1% w/v ascorbic acid as an antioxidant. Monitor pH (6.5–7.5) using phosphate buffers .
- Analytical Validation : Quantify degradation products via LC-MS/MS. For example, detect ethylamine (m/z 46.1) as a hydrolysis byproduct .
Q. How can computational modeling predict the compound’s pharmacokinetic profile?
- In silico Workflow :
ADME Prediction : Use SwissADME to estimate logP (∼2.1), bioavailability (∼55%), and blood-brain barrier penetration (moderate).
Docking Studies : Target autophagy-related proteins (e.g., mTOR or Beclin-1) using AutoDock Vina. Compare binding affinities with fluorinated analogs to rationalize potency differences .
Metabolism Prediction : CYP3A4 is likely the primary metabolizer (via MetaTox). Test in vitro with human liver microsomes + NADPH .
Contradictory Data and Validation
Q. Why do cytotoxicity assays show variability across cell lines, and how can this be addressed?
- Hypothesis : Cell-specific differences in carbamate uptake or metabolic activation.
- Validation Steps :
- Measure intracellular concentrations via LC-MS/MS in HeLa vs. HEK293 cells.
- Knockdown carboxylesterase enzymes (e.g., CES1) to assess metabolic dependency .
Q. How reliable are rodent models for evaluating this compound’s neuroprotective effects?
- Limitations : Rodents exhibit faster carbamate clearance than primates.
- Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
